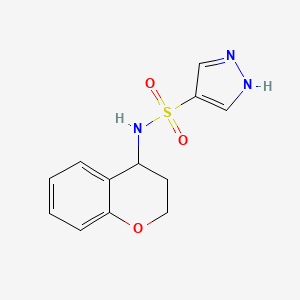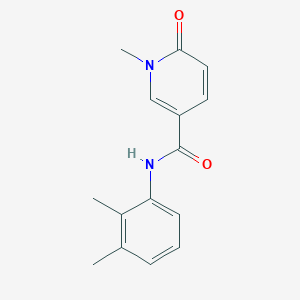![molecular formula C12H16ClNO3 B7559503 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning. In
Mecanismo De Acción
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance.
Biochemical and Physiological Effects
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide has been shown to have several biochemical and physiological effects in animal models. It increases fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and exercise performance. It also increases mitochondrial biogenesis and improves energy metabolism in various tissues, including the liver, heart, and skeletal muscle. In addition, it reduces inflammation and oxidative stress in animal models of metabolic and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, making it a useful tool for studying the role of PPARδ in energy metabolism and endurance. It also has a long half-life and can be administered orally, making it easy to use in animal studies. However, it has some limitations, including potential toxicity and the need for further safety studies.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide. One direction is to investigate its potential therapeutic effects on metabolic and cardiovascular diseases in human clinical trials. Another direction is to explore its potential as a performance-enhancing drug in athletes. Finally, further studies are needed to investigate its safety and potential side effects in humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide involves several steps. The first step is the reaction of 4-methylphenol with ethylene oxide to form 2-(2-methoxyethoxy)-4-methylphenol. The second step involves the reaction of 2-(2-methoxyethoxy)-4-methylphenol with thionyl chloride to form 2-chloro-4-methylphenol. The third step involves the reaction of 2-chloro-4-methylphenol with N,N-dimethylacetamide to form 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide. The final step involves the reaction of 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide with sodium methoxide to form 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve glucose metabolism, reduce insulin resistance, and decrease inflammation in animal models. In addition, it has been shown to reduce the risk of atherosclerosis and improve lipid metabolism in animal models.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-3-4-10(14-12(15)8-13)11(7-9)17-6-5-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWAXJCGBKYQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCl)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)


![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

